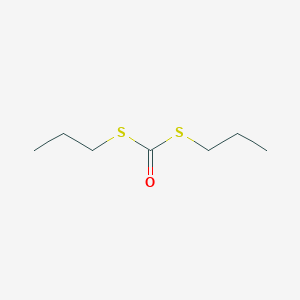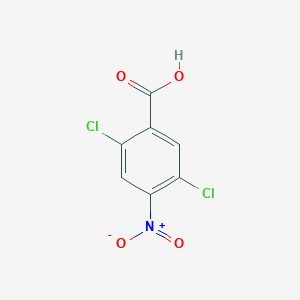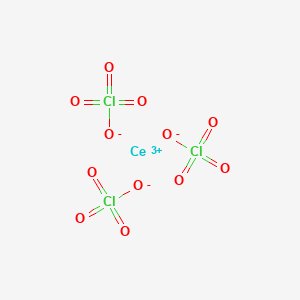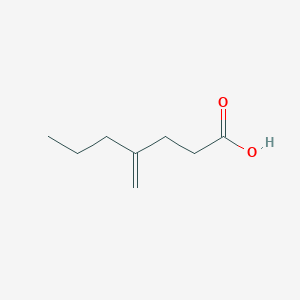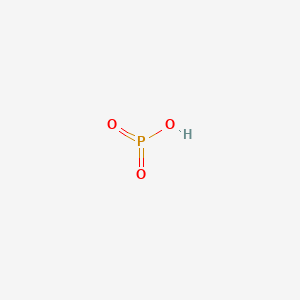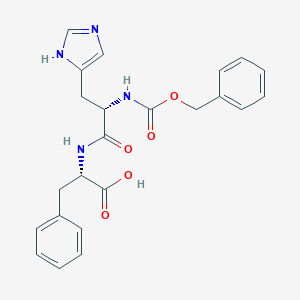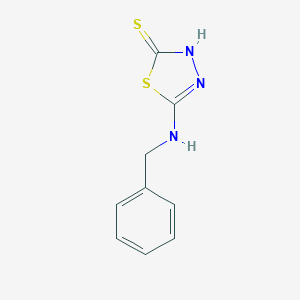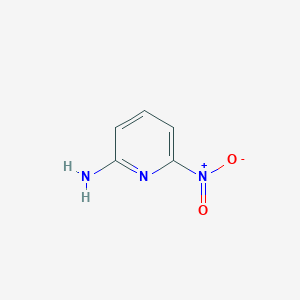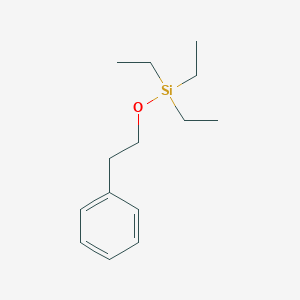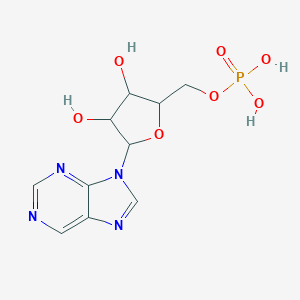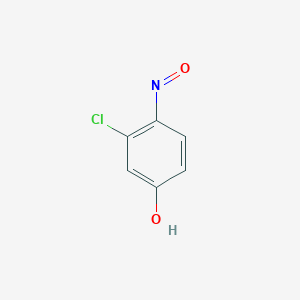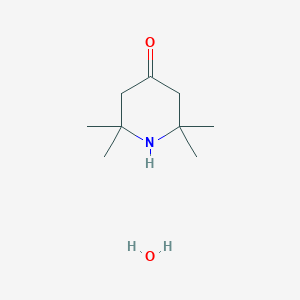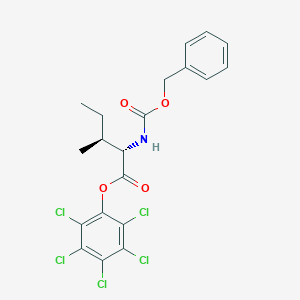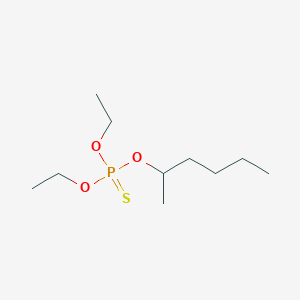
O,O-Diethyl S-hexyl phosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O-Diethyl S-hexyl phosphorothioate, commonly known as DTP, is a synthetic organophosphate compound that belongs to the class of pesticides. It is used as an insecticide and acaricide in agriculture and public health. DTP is a potent cholinesterase inhibitor and acts by disrupting the nervous system of pests.
作用機序
DTP acts by inhibiting the activity of the enzyme cholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter in the nervous system. By inhibiting cholinesterase, DTP causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis and death of the pest.
生化学的および生理学的効果
DTP has been shown to have toxic effects on non-target organisms such as birds, fish, and mammals. It can cause cholinesterase inhibition, oxidative stress, and disruption of the endocrine system. DTP has also been linked to developmental and reproductive toxicity in some species.
実験室実験の利点と制限
DTP is a widely used insecticide and acaricide in laboratory experiments due to its potency and effectiveness. However, its toxic effects on non-target organisms and potential for environmental contamination must be carefully considered. Alternative methods such as biological control and integrated pest management should also be explored.
将来の方向性
Future research should focus on developing safer and more environmentally friendly alternatives to DTP. The use of biological control agents such as predators and parasites should be further explored. The development of new pesticides with different modes of action and lower toxicity to non-target organisms should also be a priority. Additionally, the impact of DTP on ecosystems and human health should be further studied to better understand its potential risks and benefits.
合成法
DTP can be synthesized by the reaction of diethyl phosphorochloridothioate with hexanol in the presence of a base such as sodium hydroxide. The reaction yields DTP and sodium chloride as a byproduct. The purity of DTP can be increased by distillation and recrystallization.
科学的研究の応用
DTP has been extensively studied for its insecticidal and acaricidal properties. It is used in agriculture to control pests such as mites, aphids, and whiteflies. DTP is also used in public health to control vectors of diseases such as mosquitoes and ticks. It has been shown to be effective against a wide range of pests and has a long residual effect.
特性
CAS番号 |
14683-75-1 |
|---|---|
製品名 |
O,O-Diethyl S-hexyl phosphorothioate |
分子式 |
C10H23O3PS |
分子量 |
254.33 g/mol |
IUPAC名 |
diethoxy-hexan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O3PS/c1-5-8-9-10(4)13-14(15,11-6-2)12-7-3/h10H,5-9H2,1-4H3 |
InChIキー |
FUHNJWGKVQRFEE-UHFFFAOYSA-N |
SMILES |
CCCCC(C)OP(=S)(OCC)OCC |
正規SMILES |
CCCCC(C)OP(=S)(OCC)OCC |
同義語 |
diethoxy-hexan-2-yloxy-sulfanylidene-phosphorane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



